molecular formula C7H16ClNO2S B13621813 (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride

(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B13621813
M. Wt: 213.73 g/mol
InChI Key: ODCUOIYOVMXYLN-VPEOJXMDSA-N
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Description

(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the thiane ring and the introduction of amino and methyl groups. Common synthetic routes may involve:

    Formation of the Thiane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Amino and Methyl Groups: These functional groups can be introduced through substitution reactions using appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R,4s,6S)-2,4,6-Trichloroheptane: Another compound with similar stereochemistry but different functional groups.

    Thiane Derivatives: Compounds with similar thiane rings but varying substituents.

Uniqueness

The uniqueness of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyl-1,1-dioxothian-4-amine;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-5-3-7(8)4-6(2)11(5,9)10;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6+,7?;

InChI Key

ODCUOIYOVMXYLN-VPEOJXMDSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](S1(=O)=O)C)N.Cl

Canonical SMILES

CC1CC(CC(S1(=O)=O)C)N.Cl

Origin of Product

United States

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